(S)-(((Difluoro(4-(4-((1-(2-(methyl(phenyl)amino)-2-oxoethyl)-2-oxoazepan-3-yl)amino)-4-oxobut-2-en-2-yl)phenyl)methyl)phosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
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Overview
Description
(S)-PM-43I is a chiral compound with significant interest in various scientific fields due to its unique chemical properties and potential applications. The compound’s structure and stereochemistry play a crucial role in its reactivity and interactions with other molecules, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-PM-43I typically involves enantioselective methods to ensure the production of the desired chiral form. One common approach is the use of chiral catalysts or chiral auxiliaries in the synthesis process. The reaction conditions often include specific temperatures, solvents, and pH levels to optimize the yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (S)-PM-43I may involve large-scale synthesis using automated systems to control reaction parameters precisely. Techniques such as continuous flow synthesis and high-throughput screening can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered in industrial production.
Chemical Reactions Analysis
Types of Reactions
(S)-PM-43I undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or other reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, resulting in the replacement of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or sodium borohydride in methanol.
Substitution: Alkyl halides or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
(S)-PM-43I has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules and as a catalyst in asymmetric synthesis.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, and its potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, and in the production of fine chemicals.
Mechanism of Action
The mechanism of action of (S)-PM-43I involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to bind selectively to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and targets depend on the context of its application, whether in a biological system or a chemical reaction.
Comparison with Similar Compounds
Similar Compounds
- ®-PM-43I: The enantiomer of (S)-PM-43I, with different stereochemistry and potentially different biological activity.
- PM-43: The racemic mixture containing both (S)- and ®-enantiomers.
- Other chiral compounds with similar functional groups and reactivity.
Uniqueness
(S)-PM-43I is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its enantiomer or racemic mixture. This uniqueness makes it valuable for applications requiring high selectivity and specificity, such as in asymmetric synthesis or targeted drug design.
Properties
Molecular Formula |
C38H50F2N3O10P |
---|---|
Molecular Weight |
777.8 g/mol |
IUPAC Name |
[[difluoro-[4-[(E)-4-[[(3S)-1-[2-(N-methylanilino)-2-oxoethyl]-2-oxoazepan-3-yl]amino]-4-oxobut-2-en-2-yl]phenyl]methyl]-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C38H50F2N3O10P/c1-26(22-31(44)41-30-16-12-13-21-43(33(30)46)23-32(45)42(8)29-14-10-9-11-15-29)27-17-19-28(20-18-27)38(39,40)54(49,52-24-50-34(47)36(2,3)4)53-25-51-35(48)37(5,6)7/h9-11,14-15,17-20,22,30H,12-13,16,21,23-25H2,1-8H3,(H,41,44)/b26-22+/t30-/m0/s1 |
InChI Key |
MUOJHRIQZPVHNP-ZLMUDAIHSA-N |
Isomeric SMILES |
C/C(=C\C(=O)N[C@H]1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)/C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC(=CC(=O)NC1CCCCN(C1=O)CC(=O)N(C)C2=CC=CC=C2)C3=CC=C(C=C3)C(F)(F)P(=O)(OCOC(=O)C(C)(C)C)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
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